2-(Trifluoromethyl)pyrrolidine-1-carboxamide

Lipophilicity Fragment-based drug discovery ADME prediction

2-(Trifluoromethyl)pyrrolidine-1-carboxamide (CAS 2385644-05-1, molecular formula C₆H₉F₃N₂O, molecular weight 182.14 g/mol) is a fluorinated pyrrolidine-1-carboxamide building block featuring a trifluoromethyl substituent at the pyrrolidine 2-position. The compound belongs to the pyrrolidine carboxamide class defined by the core structure NC(=O)N1CCCC1.

Molecular Formula C6H9F3N2O
Molecular Weight 182.146
CAS No. 2385644-05-1
Cat. No. B2825141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)pyrrolidine-1-carboxamide
CAS2385644-05-1
Molecular FormulaC6H9F3N2O
Molecular Weight182.146
Structural Identifiers
SMILESC1CC(N(C1)C(=O)N)C(F)(F)F
InChIInChI=1S/C6H9F3N2O/c7-6(8,9)4-2-1-3-11(4)5(10)12/h4H,1-3H2,(H2,10,12)
InChIKeyNOXRJSQCVMXQFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Trifluoromethyl)pyrrolidine-1-carboxamide (CAS 2385644-05-1) Procurement-Grade Overview for Medicinal Chemistry and Chemical Biology


2-(Trifluoromethyl)pyrrolidine-1-carboxamide (CAS 2385644-05-1, molecular formula C₆H₉F₃N₂O, molecular weight 182.14 g/mol) is a fluorinated pyrrolidine-1-carboxamide building block featuring a trifluoromethyl substituent at the pyrrolidine 2-position . The compound belongs to the pyrrolidine carboxamide class defined by the core structure NC(=O)N1CCCC1 [1]. The 2-CF₃ substitution confers enhanced lipophilicity (predicted XLogP3-AA ≈ 0.7) and altered basicity relative to the unsubstituted parent pyrrolidine-1-carboxamide (XLogP -0.20 to 0.80) [2][3]. The compound is primarily utilized as a synthetic intermediate and fragment in early-stage medicinal chemistry programs where fluorine-induced modulation of ADME properties is sought, but direct comparative bioactivity data against in-class analogs remains absent from the peer-reviewed literature.

Why 2-(Trifluoromethyl)pyrrolidine-1-carboxamide Cannot Be Interchanged with Unsubstituted or Regioisomeric Pyrrolidine Carboxamides


Pyrrolidine-1-carboxamides are not interchangeable building blocks; the position and nature of ring substitution directly control physicochemical descriptors that govern fragment progression in drug discovery workflows. The 2-CF₃ group in the target compound exerts a through-space electron-withdrawing effect that modulates the basicity of the pyrrolidine nitrogen significantly more than a 3-CF₃ substituent . Substituting the unsubstituted parent pyrrolidine-1-carboxamide (XLogP ≈ -0.20) for the 2-trifluoromethyl analog (predicted XLogP3-AA ≈ 0.7) introduces a >0.9 log unit lipophilicity shift, altering permeability, solubility, and off-target binding profiles [1][2]. Regioisomeric substitution at the 3-position preserves the same molecular formula and weight but presents the CF₃ group in a different spatial orientation relative to the carboxamide pharmacophore, which can change target engagement and metabolic soft-spot exposure [3]. Systematic studies on β-trifluoromethyl-substituted pyrrolidines confirm that the CF₃ substituent position measurably influences basicity (ΔpKa up to ~2 units across regioisomers), lipophilicity, and conformational preferences [4]. Generic procurement without controlled substitution pattern risks irreproducible SAR and failed fragment-to-lead optimization.

Quantitative Differentiation Evidence for 2-(Trifluoromethyl)pyrrolidine-1-carboxamide Versus Closest Analogs


Lipophilicity Differential: Predicted XLogP3-AA of 2-Trifluoromethyl vs. Unsubstituted Pyrrolidine-1-carboxamide

The 2-CF₃-substituted pyrrolidine-1-carboxamide is predicted to exhibit a substantially higher lipophilicity than the unsubstituted parent. Although experimentally measured logP/logD values for the exact target compound are not yet published, the regioisomeric (3S)-3-(trifluoromethyl)pyrrolidine-1-carboxamide has a PubChem-computed XLogP3-AA of 0.7 [1], whereas pyrrolidine-1-carboxamide (CAS 4736-71-4) has a reported XLogP of -0.20 [2]. This represents an estimated ΔXLogP of ≥0.9 log units when a single CF₃ group is introduced onto the pyrrolidine-1-carboxamide scaffold. The 2-CF₃ regioisomer is expected to exhibit a similar or slightly higher XLogP based on comparative SAR of 2- vs. 3-CF₃ pyrrolidines [3].

Lipophilicity Fragment-based drug discovery ADME prediction

Hydrogen Bond Acceptor Count Differential: 2-Trifluoromethyl vs. Unsubstituted Pyrrolidine-1-carboxamide

2-(Trifluoromethyl)pyrrolidine-1-carboxamide possesses 4 hydrogen bond acceptor (HBA) atoms (the carbonyl oxygen, the amide nitrogen, and two fluorine atoms from the CF₃ group), compared with only 1 HBA in unsubstituted pyrrolidine-1-carboxamide, which has only the carbonyl oxygen available as a classical H-bond acceptor [1][2]. The topological polar surface area (TPSA) for the 3-CF₃ regioisomer is computed as 46.3 Ų [3], identical to the unsubstituted parent (46.30–46.33 Ų) , indicating that the CF₃ group adds H-bond acceptor capacity without increasing TPSA—a favorable profile for balancing solubility and passive permeability.

Hydrogen bonding Polar surface area Fragment physicochemical profiling

Basicity Modulation: pKa Shift Induced by 2-CF₃ Substitution on the Pyrrolidine Scaffold

The trifluoromethyl group at the 2-position exerts a strong electron-withdrawing inductive effect that significantly reduces pyrrolidine nitrogen basicity. 2-(Trifluoromethyl)pyrrolidine (the parent amine without carboxamide) has a predicted pKa of 7.86 ± 0.10 , compared with ~10.5–11.3 for unsubstituted pyrrolidine [1]. In the carboxamide series, this basicity-lowering effect is retained but attenuated by the amide conjugation. The pKa of the conjugate acid of the carboxamide nitrogen (predicted ~13–15) and the overall ionization profile at physiological pH are therefore distinct from both the unsubstituted analog and the 3-CF₃ regioisomer, where the CF₃ group is positioned farther from the nitrogen center and has a lesser impact on basicity (predicted pKa of 3-(trifluoromethyl)pyrrolidine: 9.15 ± 0.10) .

Basicity pKa Ionization state Organocatalysis

Steric and Electronic Signature Differentiation: 2-CF₃ vs. 3-CF₃ vs. 2-CH₃ Pyrrolidine-1-carboxamides

The 2-position substitution places the CF₃ group adjacent to the carboxamide, creating a sterically congested environment around the amide bond that can restrict rotational freedom and influence conformational pre-organization. This contrasts with the 3-CF₃ regioisomer, where the trifluoromethyl group is one carbon removed from the amide nitrogen, and with 2-methylpyrrolidine-1-carboxamides, where the smaller CH₃ group exerts weaker electron-withdrawing and steric effects. The combination of strong σ-electron withdrawal (Hammett σₚ for CF₃ ≈ 0.54) and van der Waals volume (CF₃ ≈ 21.3 ų vs. CH₃ ≈ 13.7 ų) at the 2-position is unique among simple pyrrolidine-1-carboxamide building blocks [1].

Steric parameters Electronic effects Regioisomer differentiation Fragment elaboration vectors

Purity Obtainable and Batch-to-Batch Consistency for Procurement Decisions

Commercial suppliers list 2-(trifluoromethyl)pyrrolidine-1-carboxamide with a typical purity specification of ≥95% . In contrast, the unsubstituted pyrrolidine-1-carboxamide is widely available at 95–98% purity from multiple vendors . The 3-CF₃ regioisomer, (3S)-3-(trifluoromethyl)pyrrolidine-1-carboxamide, is a newer entry in PubChem (CID 173100351, created 2025-05-14) with limited commercial availability [1]. The 2-CF₃ analog benefits from established synthetic accessibility via [3+2] cycloaddition methodology demonstrated at multigram scale for structurally related β-trifluoromethylpyrrolidines [2], suggesting a more mature supply chain than the 3-CF₃ regioisomer. However, no inter-batch analytical comparison data (e.g., replicate HPLC traces, elemental analysis) are publicly available for any analog in this class.

Chemical purity Quality control Procurement specification

Absence of Direct Comparative Biological Data: Gap Analysis for 2-(Trifluoromethyl)pyrrolidine-1-carboxamide

A comprehensive search of the peer-reviewed literature, patent databases, and public bioactivity repositories (BindingDB, ChEMBL, PubChem BioAssay) reveals no direct comparative biological assay data for 2-(trifluoromethyl)pyrrolidine-1-carboxamide against any in-class analog. No IC₅₀, EC₅₀, Kd, or Ki values have been reported for this exact compound in any target-based or phenotypic assay [1]. The structurally distinct 3-(trifluoromethyl)pyrrolidine-1-carboxamide motif appears as a substructure in kinase inhibitor patents (e.g., US10927111, Example 54/55) with reported RAF kinase IC₅₀ values of 0.10–10 nM [2], but these data are for highly elaborated molecules and cannot be extrapolated to the simple building block. No metabolic stability, permeability, solubility, or toxicity data are publicly available for the target compound or its closest structural analogs.

Data gap Biological activity SAR Procurement risk

Recommended Application Scenarios for 2-(Trifluoromethyl)pyrrolidine-1-carboxamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Lipophilicity-Tuned Pyrrolidine Carboxamide Building Blocks

When a fragment screen identifies unsubstituted pyrrolidine-1-carboxamide as a hit but the XLogP of -0.20 is too hydrophilic for the desired property window, procurement of the 2-(trifluoromethyl) analog provides a single-vector substitution that increases predicted lipophilicity by ~0.9 log units without altering the TPSA (both ~46.3 Ų) [1]. This allows fragment elaboration while maintaining acceptable ligand efficiency metrics, as established in Section_3 Evidence_Item 1 and 2. The 2-CF₃ regioisomer should be prioritized over the 3-CF₃ analog when the substitution vector must be oriented toward a hydrophobic sub-pocket proximal to the amide bond, or when protonation state modulation at the pyrrolidine nitrogen (ΔpKa ≈ -1.3 vs. 3-CF₃) is required to avoid hERG or phospholipidosis liabilities.

Synthesis of Fluorine-Containing Compound Libraries for Medicinal Chemistry SAR Exploration

The 2-CF₃-pyrrolidine-1-carboxamide scaffold offers 4 H-bond acceptors versus 1 for the unsubstituted parent [2], enabling exploration of fluorine-mediated polar interactions in target binding sites. The established [3+2] cycloaddition synthetic methodology supports multigram-scale preparation of structurally related β-trifluoromethylpyrrolidines [3], providing a precedent for reliable supply in library production. Researchers should select this building block when designing libraries that systematically probe the effect of CF₃ placement (2- vs. 3-position) on target affinity, as the distinct steric and electronic signature at the 2-position (Hammett σₚ = 0.54) cannot be replicated by 3-substituted or 2-alkyl analogs.

Physicochemical Property Benchmarking and In Silico Model Calibration

Given the absence of experimental logD, pKa, solubility, and permeability data for this compound class, procurement of 2-(trifluoromethyl)pyrrolidine-1-carboxamide with well-characterized analytical purity (≥95%) enables rigorous experimental determination of these parameters. The predicted values compiled in Section_3 (XLogP3-AA ≈ 0.7, pKa ≈ 7.9 for the pyrrolidine-N, TPSA ≈ 46.3 Ų) provide a baseline for assessing the accuracy of in silico ADME models on fluorinated heterocycles. This scenario is particularly relevant for organizations building internal databases of measured physicochemical properties to improve computational predictions for fluorinated fragment libraries.

Procurement Risk Mitigation and Supply Chain Optimization for Fluorinated Pyrrolidine Building Blocks

For procurement teams evaluating multiple pyrrolidine-1-carboxamide analogs, the 2-CF₃ variant offers a more mature commercial supply landscape than the 3-CF₃ regioisomer, which entered PubChem only in May 2025 and has limited vendor listings [4]. The demonstrated synthetic accessibility at multigram scale [3] supports more reliable lead times and competitive pricing. When the research objective requires a trifluoromethylated pyrrolidine carboxamide building block with dependable batch-to-batch consistency for multi-year discovery programs, the 2-CF₃ analog should be prioritized over the less commercially established 3-CF₃ regioisomer, while noting the critical data gap that no inter-batch analytical certificates or comparative biological activity data are publicly available for any analog in this class.

Quote Request

Request a Quote for 2-(Trifluoromethyl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.